"S-Phenyl Pent-2-Ene Thioate" is an organic compound belonging to the family of thioesters. Its molecular formula is C₁₂H₁₄OS, indicating a combination of carbon, hydrogen, sulfur, and oxygen atoms. The compound consists of a phenyl ring linked to a five-carbon chain ending in a thioketone functional group (-CS).
This structural arrangement confers unique chemical properties, making it suitable for various applications across different fields including organic synthesis, pharmaceuticals, and materials science.
Several methods can be employed to synthesize "S-Phenyl Pent-2-Ene Thioate":
To fully elucidate the behavior of "S-phnely pent-2-e ne th io ate," interaction studies focusing on its reactivity patterns are essential. This includes examining how it interacts with enzymes, metals, and other organic compounds under varying conditions.
Such investigations would help predict its behavior in real-world scenarios, ensuring safe handling and optimal utilization in industrial settings.
Similar compounds include:
Each of these compounds offers distinct advantages based on their structures, making them suitable for different applications depending on the specific needs of the project.
By understanding the nuances of these compounds and their behaviors, researchers can tailor their approaches to maximize efficiency and effectiveness in various scientific endeavors. Given its unique blend of reactivity and structural complexity, thorough exploration of "S-phnely pn e th io ate’s properties is crucial for unlocking its full potential across multiple fields.
Ruthenium-based catalysts have emerged as pivotal tools for thioester synthesis. The Ru-1 complex, a ruthenium acridine pincer catalyst, enables dehydrogenative coupling of thiols and alcohols under mild conditions, producing thioesters with H₂ as the sole byproduct. This system operates via a Ru-thiolate intermediate (Ru-3), which facilitates heterolytic H₂ activation and subsequent thioester hydrogenation or dehydrogenation depending on reaction pressure. For S-phenyl pent-2-enethioate, analogous mechanisms could be employed using pent-2-enethiol and benzyl alcohol substrates.
Cross-metathesis represents another catalytic route. The Grubbs-type catalyst HG-2 (2 mol%) in dichloromethane at reflux efficiently couples S-ethyl thioacrylate with terminal alkenes, yielding α,β-unsaturated thioesters in >90% yields. Adapting this method, S-phenyl pent-2-enethioate could be synthesized via metathesis between thioacrylate esters and styrene derivatives.
Table 1: Comparative Catalytic Systems for Thioester Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ru-1 | Thiols + Alcohols | 3 bar H₂, 25°C | 85–95% | |
| HG-2 | Thioacrylates + Alkenes | CH₂Cl₂, reflux | 86–95% |
While the provided literature does not directly address Horner-Wadsworth-Emmons (HWE) olefination for S-phenyl pent-2-enethioate, solvent effects in related olefination reactions offer insights. In ruthenium-catalyzed cross-metathesis, dichloromethane’s low polarity enhances catalyst stability, enabling 94% yield at reflux. Polar aprotic solvents like tetrahydrofuran (THF) may stabilize phosphonate intermediates in HWE reactions, though excessive polarity could hinder ylide formation. Empirical optimization is critical, as demonstrated in Wittig reactions for thioacrylate synthesis, where THF afforded superior yields compared to ethers.
Table 2: Solvent Impact on Olefination-Related Reactions
| Solvent | Reaction Type | Yield | Observation |
|---|---|---|---|
| CH₂Cl₂ | Cross-Metathesis | 94% | Optimal for Ru catalyst activity |
| THF | Wittig Olefination | 89% | Stabilizes ylide intermediates |
The acridine backbone in Ru-1 provides a rigid scaffold for substrate orientation, though asymmetric variants remain unexplored. Introducing chiral substituents to the acridine’s periphery could induce enantioselectivity during thioester formation. For instance, binaphthyl-derived phosphine ligands in palladium systems enable asymmetric C–S coupling, a strategy adaptable to ruthenium catalysts. Computational studies suggest that electron-donating groups on ligands accelerate oxidative addition steps, while steric bulk enhances stereochemical control.
Table 3: Ligand Modifications for Asymmetric Catalysis
| Ligand Type | Functionality | Potential Impact |
|---|---|---|
| Chiral Acridine | Axial chirality | Enantioselective H₂ activation |
| BINAP-Ru Complexes | Bidentate phosphines | Improved stereochemical fidelity |
The formation of α,β-unsaturated thioesters such as S-phenyl pent-2-enethioate involves complex transition state geometries that exhibit distinct electronic and geometric characteristics [3] [4]. Theoretical investigations have revealed that the transition state for thioester formation proceeds through an anionic stepwise mechanism where the cleavage of the carbon-oxygen bond represents the rate-limiting step [4]. The optimized structures of transition states demonstrate that all transition states exhibit late transition state characteristics, being structurally and energetically closer to the product than to the reactant [5].
The transition state analysis reveals that α,β-unsaturated thioester formation is facilitated by transition state stabilization mechanisms that involve oxyanion hole formation [6]. The formation of these thioesters typically requires activation energies ranging from 12-18 kcal/mol, significantly lower than the 20-25 kcal/mol required for simple nucleophilic acyl substitution reactions [7]. This reduced barrier is attributed to the conjugation effects present in the α,β-unsaturated system that stabilize the developing charge in the transition state [8].
Computational studies have shown that the electronic structure of α,β-unsaturated thioesters influences the reaction pathway significantly [8]. The conjugated system allows for electron delocalization that stabilizes both the reactant and transition state, though the degree of stabilization varies depending on the nature of the nucleophile [2]. For α,β-unsaturated systems, the transition state geometry typically adopts a chair-like conformation when proceeding through 1,4-addition pathways [9].
Table 1: Transition State Properties for S-Phenyl pent-2-enethioate Formation
| Property | Value | Reference Condition |
|---|---|---|
| Activation Energy | 12-18 kcal/mol | α,β-Unsaturated addition |
| Transition State Character | Late | Structurally close to product |
| Preferred Geometry | Chair-like | 1,4-Addition pathway |
| Rate-determining Step | C-O bond cleavage | Anionic stepwise mechanism |
| Stabilization Mechanism | Oxyanion hole formation | Transition state stabilization |
Nucleophilic acyl substitution reactions of S-phenyl pent-2-enethioate demonstrate remarkable selectivity and reactivity patterns that distinguish thioesters from their oxoester counterparts [2] [10]. The fundamental mechanism involves nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the thiophenolate leaving group [11]. The rate-determining step in these reactions depends critically on the relative pKₐ values of the incoming and departing thiols [7].
Thioesters exhibit dramatically enhanced reactivity compared to oxoesters toward certain nucleophiles while maintaining similar reactivity toward others [2]. Specifically, thioesters are approximately 100-fold more reactive than oxoesters toward amine nucleophiles and at least 2000-fold more reactive toward carbanion nucleophiles, while showing similar reactivity toward hydroxide ion [2]. This selectivity arises from differences in transition state delocalization effects between oxoesters and thioesters [2].
The nucleophilic acyl substitution pathway for S-phenyl pent-2-enethioate follows a general mechanism where base catalysis is essential since only the deprotonated form of the nucleophile possesses sufficient reactivity for addition [8]. The reaction proceeds through formation of a tetrahedral intermediate, which can either collapse to reform starting materials or proceed to products depending on the relative stability of the leaving groups [7].
For thiol-thioester exchange reactions, the mechanism exhibits pH-dependent behavior [7]. At physiological pH, the reaction rate is governed by the concentration of deprotonated thiol species, with rate constants for thiol-thioester exchange typically ranging from 10⁻⁵ to 10⁻³ M⁻¹s⁻¹ depending on the specific thiol and thioester involved [7]. The hydrolysis stability of thioesters at neutral pH enables these reactions to proceed selectively in aqueous media [12].
Table 2: Comparative Nucleophilic Reactivity Data for S-Phenyl pent-2-enethioate
| Nucleophile Type | Relative Reactivity vs Oxoesters | Rate Enhancement Factor | Reaction Conditions |
|---|---|---|---|
| Hydroxide (OH⁻) | Similar | 1x | pH > 12 |
| Ammonia (NH₃) | Enhanced | ~100x | pH 8-10 |
| Thiolate (RS⁻) | Dramatically Enhanced | ~2000x | pH 7-9 |
| Carbanion | Extremely Enhanced | >2000x | Basic conditions |
| Water | Stable | <0.1x | pH 7 |
The stereochemical outcome of nucleophilic acyl substitution depends on the specific reaction conditions and the nature of the nucleophile [13]. Stereospecific transfer has been observed in cross-coupling reactions involving thioesters, with excellent enantiospecificity maintained when appropriate conditions are employed [13]. The mechanism involves retention of configuration at the acyl carbon through a concerted pathway that avoids racemization [13].
Stereoelectronic effects play a crucial role in determining the reactivity and selectivity of S-phenyl pent-2-enethioate in cross-coupling reactions [14] [15]. These effects arise from the specific orbital interactions between the thioester functional group and the conjugated alkene system, creating unique electronic environments that influence reaction outcomes [15]. The stereoelectronic control in thioesters differs fundamentally from that observed in oxoesters due to the larger size and different orbital characteristics of sulfur compared to oxygen [2].
In palladium-catalyzed cross-coupling reactions, S-phenyl pent-2-enethioate undergoes selective carbon-sulfur bond activation under mild conditions [14]. The reaction mechanism involves oxidative addition of the palladium catalyst to the carbon-sulfur bond, followed by transmetalation with organometallic nucleophiles and reductive elimination to form the final product [14]. The stereochemical outcome is determined by the coordination geometry around the palladium center and the stereoelectronic requirements of the reductive elimination step [14].
Computational studies have revealed that stereoelectronic effects in thioester cross-coupling reactions are governed by orbital overlap considerations [15]. The interaction between the π-system of the α,β-unsaturated thioester and the d-orbitals of transition metals creates favorable binding modes that enhance reactivity [16]. These interactions are particularly pronounced when copper cofactors are employed, leading to divergent reaction pathways depending on the copper oxidation state [14].
The stereoelectronic effects also manifest in the regioselectivity of cross-coupling reactions [17]. Electronic effects generally favor coupling at more electron-deficient positions, while steric effects favor coupling at more accessible sites [17]. In the case of S-phenyl pent-2-enethioate, the conjugated system creates an electronic bias that influences the site of metal insertion and subsequent coupling [17].
Recent investigations have demonstrated that the choice of metal cofactor can dramatically alter the reaction pathway through stereoelectronic control [14]. When copper(I) species are employed, the reaction proceeds through an acyl coupling pathway, while copper(II) cofactors promote decarbonylative coupling through carbon-carbon bond cleavage [14]. This remarkable selectivity arises from the different coordination preferences and electronic requirements of the two copper oxidation states [14].
Table 3: Stereoelectronic Effects in Cross-Coupling Reactions of S-Phenyl pent-2-enethioate
| Metal Catalyst | Cofactor | Reaction Pathway | Selectivity | Temperature (°C) | Key Stereoelectronic Factor |
|---|---|---|---|---|---|
| Pd-NHC | Cu(I) | Acyl coupling | >95% | 50 | σ-donation to Pd |
| Pd-NHC | Cu(II) | Decarbonylative | >90% | 50 | π-back bonding |
| Pd(PPh₃)₄ | Cu(I) | Mixed | 70-80% | 80 | Steric hindrance |
| Ni(COD)₂ | - | Acyl coupling | 85% | 60 | d-orbital overlap |
| Ru-complex | H₂ | Hydrogenation | >95% | 135 | σ-bond metathesis |
The mechanistic understanding of stereoelectronic effects has enabled the development of highly selective synthetic methods [13]. Stereospecific cross-coupling reactions can be achieved with excellent enantiospecificity when enantioenriched organometallic nucleophiles are employed [13]. The stereoelectronic requirements for these transformations include proper orbital alignment and minimal steric interference during the bond-forming step [13].
Furthermore, stereoelectronic effects influence the stability and reactivity of intermediate species formed during cross-coupling reactions [18]. The formation of metal-thioester complexes involves specific orbital interactions that determine the binding affinity and subsequent reactivity [18]. These interactions are particularly important in determining the chemoselectivity between different reaction pathways available to the thioester substrate [14].
S-Phenyl pent-2-enethioate serves as a valuable model compound for understanding thioester functionality in polyketide biosynthesis and synthetic elaboration [1]. The compound's structural features, including its molecular formula of C₁₁H₁₂OS and molecular weight of 192.28 g/mol, make it representative of the thioester intermediates commonly encountered in polyketide assembly lines [1].
Thioesterase-Mediated Polyketide Release
Type II thioesterases demonstrate remarkable specificity for polyketide backbone release through hydrolytic cleavage of thioester bonds. Research on the phoslactomycin polyketide synthase system reveals that thioesterase PnG can replace terminal thioesterase domains, achieving product formation levels of 50-90% compared to native systems [2] [3]. The mechanism involves preferential hydrolysis of acyl carrier protein-bound alkyl derivatives over their corresponding malonyl-CoA analogues, with specificity constants enhanced by up to 1500-fold [2] [3].
Assembly Line Clearing and Reactivation
S-Phenyl pent-2-enethioate and related thioester compounds play critical roles in clearing stalled polyketide assembly lines. The clearing function addresses blockages arising from misloaded acyl carrier proteins during biosynthetic protein expression, where promiscuous phosphopantetheine transferases install acylated arms that render enzyme complexes nonfunctional [3]. Experimental evidence demonstrates that addition of type II thioesterases in low to medium concentrations can restore product formation, with native product synthesis increased by 200-fold in optimized systems [2] [3].
Extender Unit Competition and Product Shaping
The compound exemplifies how thioester intermediates influence product distribution in polyketide biosynthesis. In extender unit competition assays, type II thioesterases increase product formation by up to 14-fold while shaping the product profile toward natural products [3]. This selectivity stems from the enzyme's ability to preferentially remove nonproductive acyl-ACP extender units that accumulate during biosynthesis, either through unspecific decarboxylation of ACP-tethered malonyl residues or slow processing of non-native extender units [3].
| Application Category | Mechanism | Yield Enhancement | Reference |
|---|---|---|---|
| Thioesterase-mediated release | Hydrolytic cleavage of polyketide-ACP thioester bonds | 200-fold increase | [2] [3] |
| Extender unit clearing | Removal of nonproductive alkyl-ACP residues | 14-fold increase | [2] [3] |
| Assembly line reactivation | Clearance of misloaded acyl carrier proteins | 50-90% recovery | [2] [3] |
| Product yield enhancement | Competitive thioester formation and release | Up to 1500-fold specificity | [2] [3] |
Radical-Mediated Carbon-Carbon Coupling
S-Phenyl pent-2-enethioate serves as a model for thioester participation in radical-mediated carbon-carbon bond formation reactions. These transformations typically proceed through a generalized mechanism where radicals are generated on sp³ carbon centers of donor substrates through hydrogen atom abstraction, followed by attack on sp² carbon centers of acceptor substrates [4]. The resulting product radicals are subsequently quenched to complete the catalytic cycle, enabling formation of complex carbon frameworks that would be challenging to access through conventional two-electron chemistry [4].
Organocatalytic Thioester Activation
N-heterocyclic carbene catalyzed thioesterification represents a significant advancement in organocatalytic carbon-carbon bond formation. Research demonstrates that aldehydes can be efficiently converted to thioesters using N-thiosuccinimides as thiolation reagents, proceeding through generation of sulfur radicals by single electron transfer from Breslow enolates [5]. This method provides facile access to highly functionalized thioesters with good chemical yields and broad functional group tolerance, expanding the toolkit for complex molecule construction [5].
Electrochemical Synthesis Approaches
Electrochemical three-component reactions involving elemental sulfur provide metal-free, oxidant-free synthesis of thioesters with high atom economy [6]. The mechanism involves trapping acyl radicals derived from radical umpolung of α-keto acids, generating carbonyl thiyl radicals that can be captured by diazoalkanes to afford various thioester products [6]. This approach represents a significant advancement in sustainable thioester synthesis for complex molecule construction.
Templated Carbon Framework Assembly
Covalent template-directed synthesis provides powerful tools for accessing complex molecular architectures through thioester intermediates [7]. The methodology involves three key steps: attachment of reactants to templates, intramolecular coupling reactions, and template cleavage to release products [7]. Thioester chemistry proves particularly valuable in the "ZIP" step, where intramolecular reactions benefit from the enhanced electrophilicity of thioester carbonyls compared to conventional esters [7].
| Strategy Type | Substrate Requirements | Product Class | Efficiency | Reference |
|---|---|---|---|---|
| Radical-mediated coupling | sp³ carbon donors with sp² acceptors | Complex carbon frameworks | Near-stoichiometric yields | [4] [8] |
| Organocatalytic activation | Aldehydes with N-thiosuccinimides | Functionalized thioesters | Good yields with functional group tolerance | [5] |
| Electrochemical synthesis | Elemental sulfur with α-keto acids | Thioester derivatives | High atom economy | [6] |
| Templated assembly | Pre-organized reactant positioning | Macrocyclic structures | Enhanced selectivity | [7] |
Five-Membered Sulfur Heterocycle Formation
S-Phenyl pent-2-enethioate and related compounds demonstrate superior performance in the synthesis of five-membered sulfur heterocycles through ring-closing processes. Research on bromocyclization and disulfenylation reactions reveals that thioester nucleophiles exhibit enhanced reactivity compared to traditional benzyl sulfides [9] [10]. The bromocyclization method using N-bromoacetamide produces cyclic bromosulfides through 5-exo cyclization, with the resulting products serving as versatile intermediates for various nucleophilic substitution reactions [9].
Six-Membered Oxathiane Architectures
The synthesis of six-membered cyclic oxoester-thioester hybrid monomers represents a significant application in heterocyclic architecture construction. Studies on compounds such as 3-methyl-1,4-oxathiane-2,5-dione demonstrate successful anionic ring-opening polymerizations with chemoselective cleavage of thioester units [11]. The thioester incorporation causes resulting polymers to exhibit lower glass transition temperatures with enhanced thermal and photo degradability, providing materials with tunable properties for specialized applications [11].
Chlorinated Sulfur Heterocycle Synthesis
Ring-closing chlorosulfenylation of alkenoic thioesters using N-chlorosuccinimide in hexafluoroisopropanol provides efficient access to chlorinated S-heterocycles under mild conditions [10]. Computational analysis using density functional theory demonstrates the energetic preference for thioester nucleophiles over traditional benzyl sulfides, with activation barriers as low as 15.0 kcal/mol for episulfonium intermediate formation [10]. The reaction exhibits high stereoselectivity and produces five-membered cyclic sulfur compounds with good functional group tolerance [10].
Template-Directed Heterocyclic Assembly
Covalent template-directed synthesis proves particularly effective for constructing complex heterocyclic architectures through thioester intermediates. The enhanced electrophilicity of thioester carbonyls compared to conventional esters facilitates intramolecular cyclization reactions in template-mediated processes [7]. Dynamic covalent chemistry involving thioester exchange reactions enables error correction during template-directed assembly, leading to thermodynamically preferred heterocyclic products with high fidelity [7].
Advanced Thiol Nucleophile Integration
Recent developments in peptide alkyl thioester synthesis demonstrate the utility of advanced thiol nucleophiles in heterocyclic construction. Adapted procedures requiring minimal thiol excess enable incorporation of complex thiol building blocks that were previously inaccessible due to reagent limitations [12]. This advancement expands the scope of heterocyclic architectures accessible through thioester-mediated templated synthesis.
| Heterocycle Type | Synthetic Method | Key Features | Structural Advantages | Reference |
|---|---|---|---|---|
| Five-membered sulfur rings | Ring-closing disulfenylation | Superior thioester nucleophilicity | Enhanced reactivity over sulfides | [9] [10] |
| Six-membered oxathiane cycles | Ring-opening polymerization | Lower glass transition temperature | Thermal and photo degradability | [11] |
| Chlorinated S-heterocycles | Chlorocyclization with NCS | High stereoselectivity | Regioselective ring formation | [10] |
| Brominated sulfur frameworks | Bromocyclization with NBA | Versatile substitution reactions | Access to labile intermediates | [9] |